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Compound of Interest

Compound Name: Amg-337

Cat. No.: B612285 Get Quote

This in-depth technical guide provides a comprehensive overview of the preclinical and clinical

research on AMG-337, a selective MET kinase inhibitor, for the treatment of MET-amplified

gastric cancer. This document is intended for researchers, scientists, and drug development

professionals, offering detailed data, experimental protocols, and visual representations of key

biological and procedural pathways.

Core Concepts: AMG-337 and MET Amplification in
Gastric Cancer
MET, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial

role in cell proliferation, survival, and invasion.[1][2] In gastric cancer, amplification of the MET

gene leads to overexpression and constitutive activation of the MET receptor, driving oncogenic

signaling and conferring a poor prognosis.[3][4] AMG-337 is an orally bioavailable, ATP-

competitive small molecule inhibitor that selectively binds to and inhibits the kinase activity of

the MET receptor.[1][5][6] This inhibition blocks downstream signaling pathways, leading to cell

cycle arrest and apoptosis in MET-dependent tumor cells.[1][7]

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of

AMG-337 in MET-amplified gastric cancer.

Table 1: Preclinical Activity of AMG-337
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Parameter Cell Line/Model Value/Result Reference(s)

IC50 (Enzymatic

Assay)
MET Kinase < 5 nM [2]

IC50 (Cell-based MET

Phosphorylation)
PC3 cells 5 nM [5]

IC50 (Cell Viability) SNU-5, Hs746T < 50 nM [2]

In Vivo Tumor Growth

Inhibition (SNU-620

Xenograft)

0.3 mg/kg, once daily Stasis [1]

1 mg/kg, once daily Significant Regression [1]

3 mg/kg, once daily Significant Regression [1]

In Vivo Tumor Growth

Inhibition (SNU-5

Xenograft)

0.3 mg/kg, once daily
100% Growth

Inhibition
[1]

1, 3, 10 mg/kg, once

daily
Significant Regression [1]

In Vivo

Pharmacodynamics

Tumor Xenograft

Models

>90% inhibition of

Gab-1

phosphorylation at

0.75 mg/kg

[1]

Table 2: Clinical Efficacy of AMG-337 in MET-Amplified
Gastroesophageal Cancer
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Clinical Trial
Phase

Patient
Population

Key Efficacy
Metric

Value Reference(s)

Phase I

(NCT01253707)

MET-amplified

GEJ, G, or E

Cancers (n=10)

Objective

Response Rate

50% (1 CR, 4

PRs)
[8]

MET-amplified

Gastroesophage

al Cancer (n=8)

Objective

Response Rate

62.5% (1 CR, 4

PRs)
[9]

Phase II

(NCT02016534)

MET-amplified

G/GEJ/E

Adenocarcinoma

(n=45)

Objective

Response Rate
18% (8 PRs) [10][11]

Evaluable

Patients (n=54)

Median

Progression-Free

Survival

3.4 months (95%

CI: 2.2–5.0)
[10][11]

Evaluable

Patients (n=54)

Median Overall

Survival

7.9 months (95%

CI: 4.8–10.9)
[10][11]

Experimental Protocols
Detailed methodologies for key experiments cited in the research of AMG-337 are outlined

below.

Cell Viability Assay
This protocol is based on typical methodologies used to assess the anti-proliferative effects of

kinase inhibitors.

Cell Plating: Seed MET-amplified gastric cancer cell lines (e.g., MKN-45, SNU-5, SNU-620)

in 96-well plates at a density that allows for logarithmic growth throughout the experiment.[5]

Drug Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of

AMG-337 (e.g., starting from a top concentration of 3 µM with 3-fold dilutions).[5] Include a

DMSO-treated control.
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Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.[5]

Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or WST-

1, or a luminescent assay like CellTiter-Glo.[5][10] For MTT assays, incubate with MTT

solution (final concentration ~0.5 mg/mL) for 1-4 hours, then solubilize the formazan crystals

with a solubilization solution (e.g., DMSO or a specialized buffer) and read the absorbance at

the appropriate wavelength (e.g., 570 nm).[12]

Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control

and determine the IC50 value by fitting the data to a dose-response curve.

Immunoblotting for MET Signaling Pathway Analysis
This protocol details the steps to analyze the phosphorylation status of MET and its

downstream effectors.

Cell Lysis: Plate MET-amplified gastric cancer cells and treat with AMG-337 (e.g., 100 nM for

2 hours) or DMSO as a control.[1] After treatment, wash the cells with ice-cold PBS and lyse

them in a suitable lysis buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a standard

protein assay (e.g., BCA assay).

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by

sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the

proteins to a polyvinylidene difluoride (PVDF) membrane.

Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat

milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room

temperature. Incubate the membrane with primary antibodies against total MET,

phosphorylated MET (p-MET), total and phosphorylated Gab-1, ERK1/2, and AKT overnight

at 4°C.[1]

Detection: After washing, incubate the membrane with the appropriate horseradish

peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize

the protein bands using an enhanced chemiluminescence (ECL) detection system.
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In Vivo Xenograft Studies
This protocol describes the establishment of tumor xenografts and the evaluation of AMG-337's

anti-tumor efficacy.

Cell Implantation: Subcutaneously implant MET-amplified gastric cancer cells (e.g., SNU-620

or SNU-5) into the flank of immunodeficient mice (e.g., athymic nude mice).[1]

Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a

predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control

groups.

Drug Administration: Administer AMG-337 orally once daily at various doses (e.g., 0.3, 1, 3,

10 mg/kg).[1] The control group receives the vehicle solution.

Tumor Measurement and Body Weight Monitoring: Measure tumor volume and body weight

2-3 times per week. Tumor volume can be calculated using the formula: (length x width²) / 2.

Endpoint and Analysis: Continue treatment for a specified period or until tumors in the control

group reach a maximum allowed size. At the end of the study, euthanize the mice and excise

the tumors for further analysis (e.g., pharmacodynamics, histology).[1] Calculate tumor

growth inhibition and assess for tumor regression.

Clinical Trial Design (Phase II - NCT02016534)
This section summarizes the design of a representative clinical trial for AMG-337.

Study Design: A multicenter, single-arm, two-cohort Phase II study.[3][4]

Patient Population:

Cohort 1: Patients with MET-amplified gastric, gastroesophageal junction, or esophageal

adenocarcinoma with measurable disease.[3][4]

Cohort 2: Patients with other MET-amplified solid tumors.[3][4]

Intervention: AMG-337 administered orally at a dose of 300 mg once daily in 28-day cycles.

[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b612285?utm_src=pdf-body
https://aacrjournals.org/mct/article/15/7/1568/146068/In-Vitro-and-In-Vivo-Activity-of-AMG-337-a-Potent
https://www.benchchem.com/product/b612285?utm_src=pdf-body
https://aacrjournals.org/mct/article/15/7/1568/146068/In-Vitro-and-In-Vivo-Activity-of-AMG-337-a-Potent
https://aacrjournals.org/mct/article/15/7/1568/146068/In-Vitro-and-In-Vivo-Activity-of-AMG-337-a-Potent
https://www.benchchem.com/product/b612285?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30366938/
https://clinicaltrials.gov/study/NCT02016534
https://pubmed.ncbi.nlm.nih.gov/30366938/
https://clinicaltrials.gov/study/NCT02016534
https://pubmed.ncbi.nlm.nih.gov/30366938/
https://clinicaltrials.gov/study/NCT02016534
https://www.benchchem.com/product/b612285?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11208904/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Endpoint: Objective Response Rate (ORR) in Cohort 1, assessed according to

RECIST v1.1.[11]

Secondary Endpoints: ORR in Cohort 2, Progression-Free Survival (PFS), Overall Survival

(OS), and safety.[11]

Key Inclusion Criteria: Adults with pathologically confirmed advanced solid tumors, MET

amplification confirmed by central testing, and measurable disease per RECIST 1.1.[4]

Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of

AMG-337 research.
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AMG-337 Inhibition of the MET Signaling Pathway.
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Preclinical Evaluation Workflow for AMG-337.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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